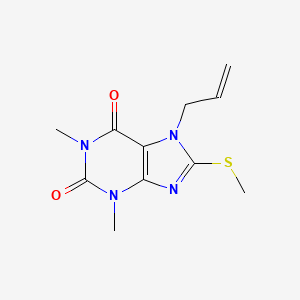

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione

Descripción

Propiedades

IUPAC Name |

1,3-dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLCUZGXVNJTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine ring.

Aplicaciones Científicas De Investigación

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations and Pharmacological Implications

The biological activity of xanthine derivatives is highly dependent on substitutions at positions 7 and 8. Below is a comparative table of key analogs:

Key Structural and Functional Differences

Position 7 Modifications

- Target Compound vs. Etophylline : The 7-prop-2-enyl group in the target compound introduces aliphatic reactivity, contrasting with Etophylline’s 2-hydroxyethyl group, which enhances water solubility and metabolic stability .

- Phenethyl vs.

Position 8 Modifications

- Methylsulfanyl vs. Styryl (Istradefylline): The methylsulfanyl group in the target compound is smaller and less polar than Istradefylline’s styryl group, which is critical for adenosine A2A receptor antagonism .

- Methylsulfanyl vs.

Therapeutic Potential

- 5-HT1A Receptor Activity () : Piperazinyl-alkyl derivatives exhibit postsynaptic antagonism, suggesting that the target compound’s prop-2-enyl group may confer distinct receptor interaction profiles.

- Adenosine Receptor Modulation: Istradefylline’s clinical success highlights the importance of position 8 modifications, implying that the target compound’s methylsulfanyl group may offer alternative binding modes .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Thioether groups (e.g., methylsulfanyl) are prone to oxidative metabolism, whereas sulfonamides () exhibit greater stability .

Actividad Biológica

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione is a purine derivative with a complex structure that includes various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structural Characteristics

The compound features a purine ring substituted with:

- Methyl groups at positions 1 and 3

- Methylsulfanyl group at position 8

- Prop-2-enyl group at position 7

This unique substitution pattern contributes to its distinct chemical and biological properties.

Molecular Formula and Weight

- Molecular Formula : C12H16N4O2S

- Molecular Weight : 272.35 g/mol

This compound exerts its biological effects primarily through interactions with specific molecular targets. Research indicates that it may inhibit particular enzymes involved in cell proliferation, suggesting potential anticancer activity. The compound's ability to modulate receptor activity also points towards its role in various signaling pathways relevant to disease processes .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the specific microorganism tested. The mechanism underlying this activity is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic processes .

Anticancer Potential

Research into the anticancer properties of this compound has yielded promising results. In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines by activating intrinsic pathways associated with programmed cell death. Additionally, it may inhibit tumor growth by affecting angiogenesis and metastasis .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activities of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values vary from 10 to 50 µg/mL. |

| Anticancer | Induces apoptosis in breast cancer cell lines (MCF-7) at concentrations above 20 µM. |

| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) with an IC50 value of 15 µM. |

In Vivo Studies

Preliminary animal studies indicate that administration of this compound shows significant tumor regression in xenograft models of human cancer. The compound was well-tolerated with minimal side effects observed .

Q & A

Q. How can ADME challenges (e.g., rapid hepatic clearance) be addressed in preclinical development?

- Methodological Answer : Optimize pharmacokinetics via deuteration (C-D bonds) at metabolically labile sites (identified by CYP450 inhibition assays). Conduct in vivo PK/PD studies in rodents, using LC-MS/MS for plasma quantification. Consider prodrug strategies (e.g., esterification) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.